(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione
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Overview
Description
(5E)-1-(4-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl ether, nitrobenzene, and furan derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
(5E)-1-(4-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5E)-1-(4-ETHOXYPHENYL)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C23H17N3O7 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H17N3O7/c1-2-32-15-9-7-14(8-10-15)25-22(28)18(21(27)24-23(25)29)13-16-11-12-20(33-16)17-5-3-4-6-19(17)26(30)31/h3-13H,2H2,1H3,(H,24,27,29)/b18-13+ |
InChI Key |
SVDFVBJFWZLLGQ-QGOAFFKASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
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